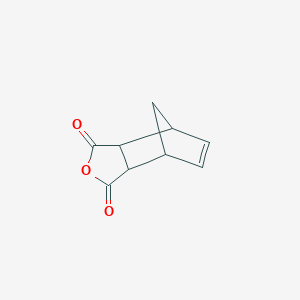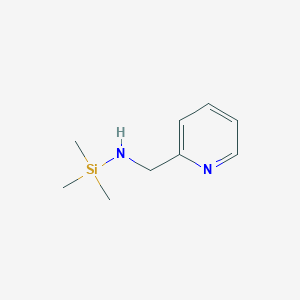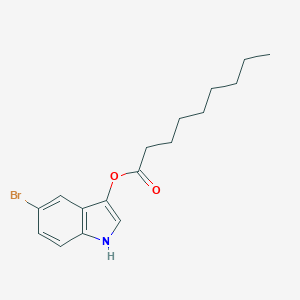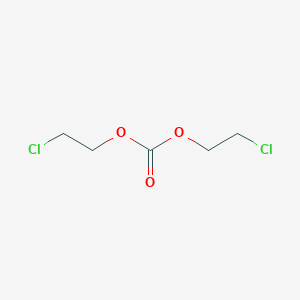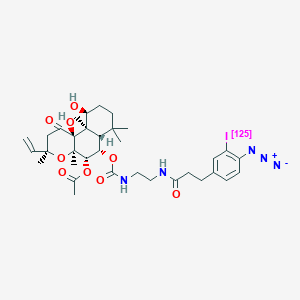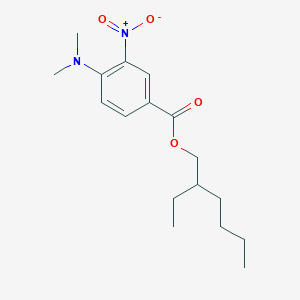
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate, commonly known as Octocrylene, is a chemical compound widely used in the production of sunscreens and other cosmetic products. It is an organic compound that belongs to the family of benzophenones, which are known for their ability to absorb UV radiation. Octocrylene is a popular ingredient in sunscreens due to its ability to protect the skin from both UVA and UVB radiation.
Mecanismo De Acción
Octocrylene works by absorbing UV radiation and converting it into heat energy. It does not block UV radiation but rather absorbs it and converts it into a less harmful form of energy. Octocrylene is also known to stabilize other UV filters, which enhances their effectiveness.
Efectos Bioquímicos Y Fisiológicos
Octocrylene has been shown to have minimal toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that Octocrylene may have estrogenic effects, which could potentially lead to hormonal imbalances. More research is needed to fully understand the long-term effects of Octocrylene on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octocrylene is a widely used ingredient in sunscreen and cosmetic products, making it readily available for lab experiments. It is also relatively inexpensive and easy to synthesize. However, Octocrylene has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Octocrylene. One area of interest is the development of new methods for synthesizing Octocrylene that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Octocrylene, such as in the treatment of skin cancer. Finally, more research is needed to fully understand the long-term effects of Octocrylene on human health, particularly with regard to its potential estrogenic effects.
Métodos De Síntesis
Octocrylene is synthesized through the reaction of 3-nitrobenzoyl chloride with 2-ethylhexanol and dimethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation and recrystallization to obtain pure Octocrylene.
Aplicaciones Científicas De Investigación
Octocrylene has been extensively studied for its ability to protect the skin from UV radiation. It is commonly used in the production of sunscreens due to its ability to absorb both UVA and UVB radiation. Octocrylene has also been studied for its potential use in the treatment of skin cancer. Studies have shown that Octocrylene can inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
134682-95-4 |
|---|---|
Nombre del producto |
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
Fórmula molecular |
C17H26N2O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C17H26N2O4/c1-5-7-8-13(6-2)12-23-17(20)14-9-10-15(18(3)4)16(11-14)19(21)22/h9-11,13H,5-8,12H2,1-4H3 |
Clave InChI |
GFQKECYCADMIJF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



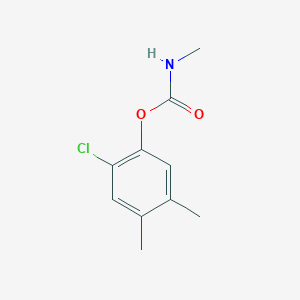
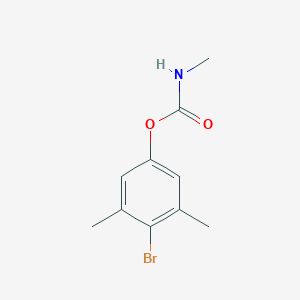
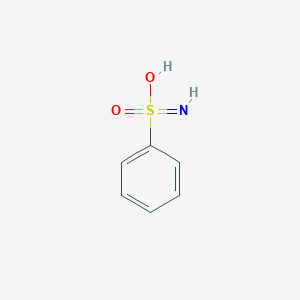
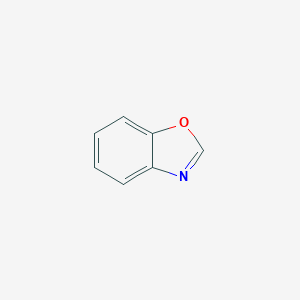
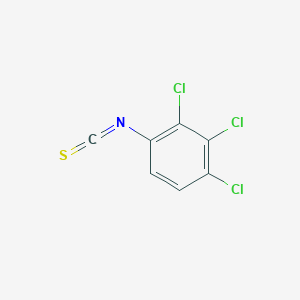
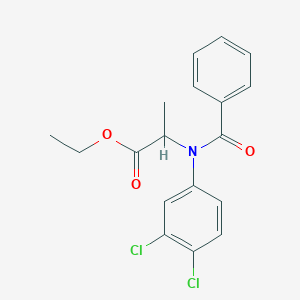
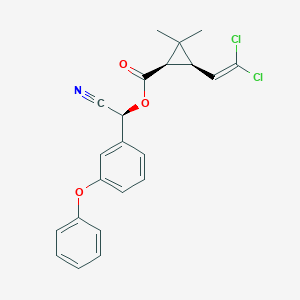
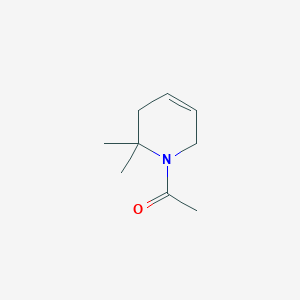
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
